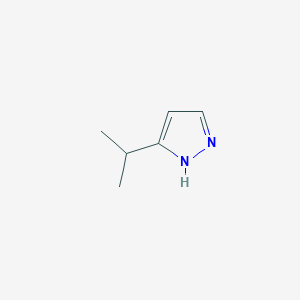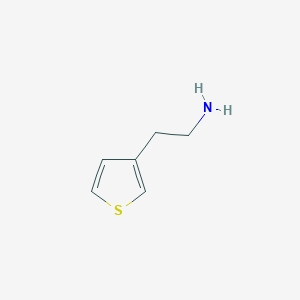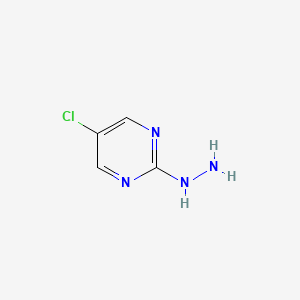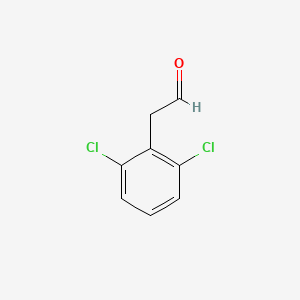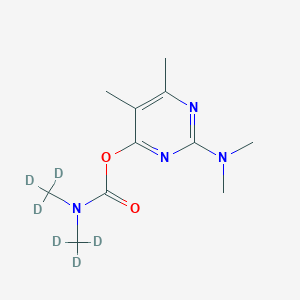
Pirimicarb D6 (dimethylcarbamate D6)
説明
Pirimicarb D6 (dimethylcarbamate D6) is a stable isotope labelled compound . It is a synthetic aminopyrimidine and tertiary amino compound, derived from a dimethylcarbamic acid, and carbamate acetylcholinesterase inhibitor that is used as a pesticide .
Molecular Structure Analysis
The molecular formula of Pirimicarb D6 (dimethylcarbamate D6) is C11H18N4O2 . The exact mass is 244.18063631 g/mol . The structure of Pirimicarb D6 (dimethylcarbamate D6) is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
Pirimicarb D6 (dimethylcarbamate D6) has a molecular weight of 244.32 g/mol . It has a topological polar surface area of 58.6 Ų . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 3 rotatable bonds .
科学的研究の応用
1. Biological Monitoring and Exposure Assessment
Pirimicarb, a carbamate insecticide, has been extensively studied for its metabolism and excretion in humans. In one study, specific metabolites of Pirimicarb were identified in the urine of workers exposed to the insecticide, highlighting its potential for biological monitoring of exposure (Hardt, Appl, & Angerer, 1999). Another research developed and validated an assay to quantify Pirimicarb metabolites in human urine, providing a method for assessing exposure from dietary sources (Sams, Patel, & Jones, 2010).
2. Electrochemical Studies and Quantification
Pirimicarb has been the subject of electrochemical studies. For instance, its oxidation processes were investigated using a boron-doped diamond electrode, leading to the development of an analytical method for its quantification in water samples (Selva, Araujo, Bacil, & Paixão, 2017).
3. Environmental Impact and Ecotoxicology
Several studies have explored the environmental impact of Pirimicarb. Research on Daphnia magna revealed the short-term and long-term effects of Pirimicarb exposure, providing insights into its ecological impact (Andersen, Tjørnhøj, Wollenberger, Slothuus, & Baun, 2006). Another study examined the interaction between Pirimicarb and calf thymus DNA, suggesting potential genotoxic effects (Zhang, Hu, & Pan, 2011).
4. Impact on Beneficial Arthropods and Integrated Pest Management
Research on Pirimicarb's selectivity towards beneficial arthropods has provided valuable insights for integrated pest management. For instance, a study found Pirimicarb to be non-toxic to certain entomophagous arthropods, making it suitable for certain agricultural practices (Helgesen & Tauber, 1974).
5. Analytical Method Development for Residue Detection
The development of analytical methods for detecting Pirimicarb residues has been a focus area. A biosensor based on multi-walled carbon nanotubes was developed for Pirimicarb quantification, indicating its potential application in food safety programs (Oliveira, Barroso, Morais, de Lima-Neto, Correia, Oliveira, & Delerue-Matos, 2013).
作用機序
Target of Action
Pirimicarb-d6, also known as 2-Dimethylamino-5,6-dimethyl-4-pyrimidinyl dimethyl-d6-carbamate or Pirimicarb D6 (dimethylcarbamate D6), is primarily targeted at aphids . It is a selective carbamate insecticide used to control aphids on vegetable, cereal, and orchard crops .
Mode of Action
The mode of action of Pirimicarb-d6 involves inhibiting the activity of acetylcholinesterase . This enzyme is crucial for the proper functioning of the nervous system in many organisms, including aphids. By inhibiting this enzyme, Pirimicarb-d6 causes an accumulation of acetylcholine at nerve endings, leading to neurotoxicity .
Biochemical Pathways
The primary biochemical pathway affected by Pirimicarb-d6 is the cholinergic pathway. The inhibition of acetylcholinesterase leads to an overstimulation of nicotinic acetylcholine receptors due to the accumulation of acetylcholine. This overstimulation disrupts normal nerve impulses, leading to paralysis and death of the aphid .
Pharmacokinetics
It is known that pirimicarb-d6 is a systemic insecticide, meaning it is absorbed and distributed throughout the plant to provide protection against aphids .
Result of Action
The result of Pirimicarb-d6’s action is the effective control of aphid populations on treated crops. By disrupting normal nerve function in aphids, Pirimicarb-d6 causes their death, thereby protecting the crops from damage .
Action Environment
The efficacy and stability of Pirimicarb-d6 can be influenced by environmental factors. For instance, it is recommended that Pirimicarb-d6 be applied under warm and calm conditions for optimal uptake by the plant .
Safety and Hazards
特性
IUPAC Name |
[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl] N,N-bis(trideuteriomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-7-8(2)12-10(14(3)4)13-9(7)17-11(16)15(5)6/h1-6H3/i5D3,6D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGYUFNIOHWBOB-SCPKHUGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)OC1=NC(=NC(=C1C)C)N(C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583596 | |
| Record name | 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015854-66-6 | |
| Record name | 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1015854-66-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





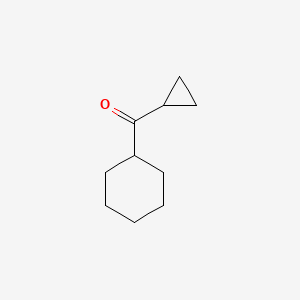
![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)



